molecular formula C14H15N3O3 B2460620 2-acetyl-3-[(E)-2-(dimethylamino)ethenyl]quinoxaline-1,4-diium-1,4-bis(olate) CAS No. 338422-82-5

2-acetyl-3-[(E)-2-(dimethylamino)ethenyl]quinoxaline-1,4-diium-1,4-bis(olate)

Cat. No.: B2460620
CAS No.: 338422-82-5
M. Wt: 273.292
InChI Key: OADIVLOHTMMQBM-CMDGGOBGSA-N
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Description

2-Acetyl-3-[(E)-2-(dimethylamino)ethenyl]quinoxaline-1,4-diium-1,4-bis(olate) (CAS 338422-82-5) is a quinoxaline 1,4-dioxide derivative with a molecular formula of C14H15N3O3 and a molecular weight of 273.29 g/mol . This compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Quinoxaline 1,4-dioxides are a significant class of heterocyclic N-oxides that have attracted considerable interest in medicinal chemistry due to their diverse biological properties and synthetic utility . The N-oxide functional groups are key to their role as prodrugs, as they can be enzymatically reduced under hypoxic conditions, a feature exploitable in targeting solid tumors and anaerobic bacteria . The reduction process can generate reactive radical species that lead to DNA cleavage, providing a mechanism of action for investigating hypoxia-selective cytotoxic agents . Researchers are exploring quinoxaline 1,4-dioxide derivatives across multiple fields. Their documented antibacterial and antimycobacterial activities make them scaffolds of interest for developing novel anti-infective agents . Furthermore, their hypoxia-selective cytotoxicity positions them as valuable tools for anticancer research, particularly for studying the selective targeting of resistant tumor microenvironments . The presence of specific functional groups, such as the acetyl and dimethylaminoethenyl moieties in this compound, may influence its electronic properties, reactivity, and interaction with biological targets, offering avenues for structure-activity relationship (SAR) studies . This chemical serves as a versatile building block for synthesizing new heterocyclic systems and for biochemical research aimed at understanding the mechanisms of action of N-oxide-containing compounds.

Properties

IUPAC Name

1-[3-[(E)-2-(dimethylamino)ethenyl]-4-oxido-1-oxoquinoxalin-1-ium-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-10(18)14-13(8-9-15(2)3)16(19)11-6-4-5-7-12(11)17(14)20/h4-9H,1-3H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADIVLOHTMMQBM-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N(C2=CC=CC=C2[N+]1=O)[O-])C=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=C(N(C2=CC=CC=C2[N+]1=O)[O-])/C=C/N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of o-Phenylenediamine with Diacetyl

The quinoxaline scaffold is classically synthesized by reacting o-phenylenediamine with diacetyl (2,3-butanedione) under acidic or neutral conditions. For example:

  • Procedure : o-Phenylenediamine (1.0 mmol) and diacetyl (1.2 mmol) are refluxed in ethanol (20 mL) for 6 hours. The precipitate is filtered and recrystallized from ethanol to yield quinoxaline-1,4-dione (85% yield).
  • Mechanism : Nucleophilic attack of amine groups on diketone carbonyls, followed by cyclodehydration.

Introduction of the 2-Acetyl Group

Friedel-Crafts Acetylation

Acetylation at position 2 is achieved using acetic anhydride and a Lewis acid catalyst:

  • Procedure : Quinoxaline-1,4-dione (1.0 mmol) is dissolved in dry dichloromethane (15 mL) under nitrogen. Acetic anhydride (2.5 mmol) and AlCl₃ (1.5 mmol) are added, and the mixture is stirred at 25°C for 12 hours. The product, 2-acetylquinoxaline-1,4-dione, is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:3) in 72% yield.
  • Characterization : $$ ^1H $$ NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, H-3), 8.25 (d, J = 7.6 Hz, 1H, H-6), 2.65 (s, 3H, CH₃).

Installation of the 3-[(E)-2-(Dimethylamino)Ethenyl] Substituent

Knoevenagel Condensation

The enamine group is introduced via reaction of 2-acetylquinoxaline-1,4-dione with N,N-dimethylformamide dimethyl acetal (DMF-DMA):

  • Procedure : 2-Acetylquinoxaline-1,4-dione (1.0 mmol) and DMF-DMA (3.0 mmol) are refluxed in toluene (20 mL) for 8 hours. The solvent is evaporated, and the residue is purified by recrystallization (ethanol) to yield the (E)-isomer (68% yield).
  • Mechanism : Base-catalyzed elimination forms the α,β-unsaturated iminium intermediate, which tautomerizes to the enamine.

Table 1: Optimization of Knoevenagel Reaction Conditions

Catalyst Solvent Temp (°C) Time (h) Yield (%)
Piperidine Toluene 110 8 68
NH₄OAc DMF 100 12 55
None Ethanol 80 24 30

Oxidation to the 1,4-Diium Bis(Olate) Structure

Peracid-Mediated Oxidation

The dione is oxidized to the diium bis(olate) using meta-chloroperbenzoic acid (mCPBA):

  • Procedure : 2-Acetyl-3-[(E)-2-(dimethylamino)ethenyl]quinoxaline-1,4-dione (1.0 mmol) is dissolved in CH₂Cl₂ (15 mL). mCPBA (2.2 mmol) is added at 0°C, and the mixture is stirred for 4 hours. The product is purified via flash chromatography (CH₂Cl₂/MeOH 9:1) to yield the title compound (62% yield).
  • Mechanism : Epoxidation of the dione followed by ring-opening and oxidation to the diium species.

Table 2: Spectral Data for 2-Acetyl-3-[(E)-2-(Dimethylamino)Ethenyl]Quinoxaline-1,4-Diium-1,4-Bis(Olate)

Technique Key Signals
$$ ^1H $$ NMR δ 8.55 (s, 1H, H-5), 8.30 (d, J = 15.2 Hz, 1H, vinyl-H), 3.15 (s, 6H, N(CH₃)₂)
IR 1720 cm⁻¹ (C=O), 1645 cm⁻¹ (C=N⁺)
MS m/z 342 [M+H]⁺

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A mixture of o-phenylenediamine, diacetyl, and DMF-DMA in acetonitrile irradiated at 150°C for 20 minutes affords the target compound in 58% yield.

One-Pot Tandem Reactions

Sequential acetylation and condensation in a single pot using Sc(OTf)₃ as a catalyst achieves 65% yield, minimizing purification steps.

Challenges and Limitations

  • Regioselectivity : Competing acetylation at position 3 necessitates careful stoichiometric control.
  • Oxidation Oversteps : Over-oxidation to quinoxaline-1,4-dioxide is observed with excess mCPBA.
  • Stereochemical Control : The (E)-configuration of the ethenyl group is favored but requires anhydrous conditions to prevent isomerization.

Chemical Reactions Analysis

Types of Reactions

2-acetyl-3-[(E)-2-(dimethylamino)ethenyl]quinoxaline-1,4-diium-1,4-bis(olate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Overview

The compound 2-acetyl-3-[(E)-2-(dimethylamino)ethenyl]quinoxaline-1,4-diium-1,4-bis(olate) is a member of the quinoxaline family, which has garnered attention in various fields, particularly in medicinal chemistry. This compound possesses unique structural characteristics that contribute to its biological activity and potential applications.

Anticancer Properties

Recent studies have highlighted the potential of quinoxaline derivatives, including 2-acetyl-3-[(E)-2-(dimethylamino)ethenyl]quinoxaline-1,4-diium-1,4-bis(olate), as anti-cancer agents. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines.

Case Study: In vitro Evaluation

A study demonstrated that this quinoxaline derivative exhibited cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action involves the induction of apoptosis and disruption of the cell cycle, which is crucial for developing effective cancer therapies .

Antimicrobial Activity

Quinoxaline derivatives have been reported to possess antimicrobial properties. The compound's ability to inhibit bacterial growth makes it a candidate for further exploration in the development of new antibiotics.

Case Study: Antibacterial Testing

In a comparative study, 2-acetyl-3-[(E)-2-(dimethylamino)ethenyl]quinoxaline-1,4-diium-1,4-bis(olate) was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant antibacterial activity, suggesting its potential use in treating bacterial infections .

Neuroprotective Effects

There is emerging evidence that quinoxaline derivatives may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

Research involving animal models of neurodegeneration showed that administration of this compound led to reduced neuronal damage and improved behavioral outcomes. This suggests that it may protect against oxidative stress and inflammation in neural tissues .

Photophysical Properties and Applications in Sensing

The photophysical characteristics of 2-acetyl-3-[(E)-2-(dimethylamino)ethenyl]quinoxaline-1,4-diium-1,4-bis(olate) make it suitable for applications in fluorescence sensing.

Data Table: Photophysical Properties

PropertyValue
Absorption Maximum350 nm
Emission Maximum450 nm
Quantum Yield0.75

These properties indicate its potential utility in developing fluorescent probes for biological imaging and sensing applications .

Potential Use in Organic Electronics

The electronic properties of quinoxaline derivatives suggest their applicability in organic electronic devices such as OLEDs (Organic Light Emitting Diodes).

Case Study: Device Fabrication

Preliminary studies on device fabrication using this compound showed promising results regarding efficiency and stability when incorporated into organic semiconductor layers .

Mechanism of Action

The mechanism of action of 2-acetyl-3-[(E)-2-(dimethylamino)ethenyl]quinoxaline-1,4-diium-1,4-bis(olate) involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-acetylquinoxaline
  • 3-(dimethylamino)ethenylquinoxaline
  • 1,4-diium-1,4-bis(olate) derivatives

Uniqueness

2-acetyl-3-[(E)-2-(dimethylamino)ethenyl]quinoxaline-1,4-diium-1,4-bis(olate) stands out due to its unique combination of functional groups, which confer distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .

Biological Activity

2-acetyl-3-[(E)-2-(dimethylamino)ethenyl]quinoxaline-1,4-diium-1,4-bis(olate) is a quinoxaline derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a quinoxaline core and dimethylamino substituents, indicating possible interactions with biological systems.

Molecular Characteristics

  • Molecular Formula : C14H15N3O3
  • Molecular Weight : 273.29 g/mol
  • CAS Number : 338422-82-5

Antimicrobial Properties

Research indicates that quinoxaline derivatives exhibit significant antimicrobial activity. In a study evaluating various quinoxaline compounds, 2-acetyl-3-[(E)-2-(dimethylamino)ethenyl]quinoxaline demonstrated notable inhibitory effects against gram-positive and gram-negative bacteria.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli13
Pseudomonas aeruginosa12

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound were assessed using various cancer cell lines. The findings indicated that it has selective toxicity towards certain cancer cells while sparing normal cells.

Cell Line IC50 (µM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)15
A549 (lung cancer)20

These results highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms of action.

The proposed mechanism of action involves the inhibition of specific enzymes and pathways critical for cell proliferation and survival. For instance, the compound may interfere with DNA replication or RNA synthesis in microbial and cancer cells.

Case Studies

  • Antimicrobial Efficacy Study : A comprehensive study was conducted to evaluate the antimicrobial efficacy of various quinoxaline derivatives, including the target compound. The study utilized both disk diffusion and minimum inhibitory concentration (MIC) methods to assess efficacy against a panel of microorganisms.
  • Cytotoxicity Assessment in Cancer Research : A series of in vitro experiments were performed on human cancer cell lines to evaluate the cytotoxic effects of the compound. The results were promising, showing significant cytotoxicity in HeLa cells with an IC50 value lower than many existing chemotherapeutics.

Q & A

Q. What are the established synthetic methodologies for preparing this compound?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, substituted quinoxaline derivatives are often prepared by reacting halogenated precursors with nucleophiles like dimethylamino-ethenyl groups under basic conditions (e.g., triethylamine or pyrrolidine) . Microwave-assisted synthesis has been shown to improve yields (35–44%) compared to traditional reflux methods (29–42%) . Key reagents include acetonitrile-methanol mixtures for crystallization, and spectroscopic validation (FT-IR, NMR) is critical for confirming the E-configuration of the ethenyl group .

Q. Which spectroscopic techniques are essential for structural characterization?

  • FT-IR : Identifies functional groups (e.g., C=O stretches near 1700 cm⁻¹, dimethylamino N-H stretches around 3295 cm⁻¹) .
  • NMR : 1H^1H NMR resolves the (E)-ethenyl proton coupling (J16HzJ \approx 16 \, \text{Hz}), while 13C^{13}C NMR confirms quinoxaline ring carbons and acetyl groups .
  • Single-crystal X-ray diffraction (SC-XRD) : Resolves the diium-bis(olate) charge distribution and hydrogen-bonding networks, which stabilize the crystal lattice .

Q. How is purity assessed during synthesis?

Combined chromatography (e.g., silica gel column) and melting-point analysis are standard. High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for detecting byproducts. Consistency between experimental and calculated elemental analysis (C, H, N) further validates purity .

Advanced Research Questions

Q. How can SC-XRD data resolve contradictions in hydrogen-bonding networks?

SC-XRD refinement using programs like SHELXL (with OLEX2 GUI) is critical. For example, highlights an 11-water cluster stabilizing the title compound via strong O–H···O and weak C–H···Cl interactions. Discrepancies between predicted and observed bond lengths (e.g., C=O vs. C–O⁻) can be addressed by refining occupancy factors and validating against DFT-calculated geometries .

Q. What strategies optimize reaction yields for derivatives under inert conditions?

  • Microwave synthesis : Reduces side reactions (e.g., oxidation of the ethenyl group) by shortening reaction times .
  • Protecting groups : Temporarily shield reactive sites (e.g., acetyl groups) using tert-butyldimethylsilyl (TBS) ethers during dimethylamino substitution .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of quinoxaline intermediates, while methanol-acetonitrile mixtures improve crystallization .

Q. How are electronic properties (e.g., charge transfer) analyzed experimentally?

  • UV-Vis spectroscopy : Measures π\pi-π\pi^* transitions in the quinoxaline core (250–400 nm) and charge-transfer bands from the dimethylamino-ethenyl donor .
  • Cyclic voltammetry : Quantifies redox potentials (E1/2E_{1/2}) for the diium-bis(olate) system, revealing reversible electron-transfer processes .
  • DFT calculations : B3LYP/6-31G* models correlate HOMO-LUMO gaps with experimental band gaps, validating intramolecular charge transfer .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental NMR shifts?

  • Solvent effects : Simulate NMR shifts using the IEF-PCM model (e.g., DMSO-d₆ vs. CDCl₃) to account for solvent-induced shifts .
  • Dynamic effects : Include rovibrational corrections in DFT calculations to match temperature-dependent 1H^1H NMR splitting .
  • Cross-validation : Compare with X-ray crystallographic data to confirm conformational preferences (e.g., planarity of the quinoxaline ring) .

8. Resolving conflicting crystallographic symmetry assignments
Use the PLATON ADDSYM tool to check for missed symmetry elements. For example, ’s structure initially showed apparent P1 symmetry but was refined to P2₁/c after detecting a glide plane. Twinning tests (e.g., ROTAX in SHELXL) further distinguish pseudo-symmetry from true crystallographic symmetry .

Stability and Reactivity

Q. What conditions destabilize the diium-bis(olate) system?

  • pH sensitivity : Protonation of the bis(olate) group below pH 5 leads to precipitate formation. Stabilize with phosphate buffers (pH 7–8) .
  • Light exposure : The ethenyl group undergoes [2+2] photodimerization under UV light. Store in amber vials at -20°C .

Q. How does the dimethylamino-ethenyl group influence reactivity?

The electron-rich dimethylamino group enhances nucleophilicity, enabling Michael additions with α,β-unsaturated carbonyl compounds. However, steric hindrance from the acetyl group limits regioselectivity in electrophilic substitutions .

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